molecular formula C19H22ClN3O3 B2919273 Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351590-09-4

Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2919273
CAS No.: 1351590-09-4
M. Wt: 375.85
InChI Key: CFHPOYLFYBQVDE-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-diketones . These intermediates are then coupled with piperazine derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction parameters precisely. Additionally, catalyst-free synthesis methods have been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenated reagents and bases such as sodium hydroxide (NaOH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Scientific Research Applications

Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3.ClH/c1-13-16(14(2)25-20-13)12-21-7-9-22(10-8-21)19(23)18-11-15-5-3-4-6-17(15)24-18;/h3-6,11H,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPOYLFYBQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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